molecular formula C7H4ClNO3 B585203 6-Hydroxy chlorzoxazone-d2 CAS No. 1432065-00-3

6-Hydroxy chlorzoxazone-d2

Cat. No.: B585203
CAS No.: 1432065-00-3
M. Wt: 187.575
InChI Key: AGLXDWOTVQZHIQ-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy chlorzoxazone-d2 is a deuterium-labeled analog of chlorzoxazone. It is commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of chlorzoxazone in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy chlorzoxazone-d2 is synthesized by incorporating deuterium into the chlorzoxazone molecule. The process involves the hydroxylation of chlorzoxazone by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling and purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy chlorzoxazone-d2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

6-Hydroxy chlorzoxazone-d2 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

The deuterium labeling in this compound provides improved accuracy and reliability in analytical measurements, making it a valuable tool in scientific research and industrial applications.

Biological Activity

6-Hydroxy chlorzoxazone-d2 is a deuterated derivative of 6-hydroxy chlorzoxazone, a metabolite of the muscle relaxant chlorzoxazone. This compound has drawn attention for its role in pharmacokinetics and enzyme activity studies, particularly concerning cytochrome P450 (CYP) enzymes. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C7_7H4_4ClNO3_3
  • Molecular Weight : 185.565 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Melting Point : 240-242°C
  • CAS Number : 1750-45-4

This compound is primarily produced through the metabolism of chlorzoxazone by CYP2E1. This process involves the oxidation of chlorzoxazone to form 6-hydroxy chlorzoxazone, which is subsequently glucuronidated and eliminated from the body . The metabolic ratio of 6-hydroxy chlorzoxazone to chlorzoxazone serves as a reliable marker for assessing CYP2E1 activity in clinical settings .

Enzyme Activity

Research indicates that approximately 90% of chlorzoxazone is metabolized by CYP2E1 to produce 6-hydroxy chlorzoxazone, highlighting its significance in drug metabolism studies . The compound's ability to serve as a probe for CYP2E1 activity makes it valuable in pharmacogenomic research, particularly in understanding interindividual variability in drug metabolism.

Case Studies

  • CYP2E1 Activity Assessment :
    A study involving 36 participants measured the plasma levels of 6-hydroxy chlorzoxazone after administering a single dose of chlorzoxazone. The metabolic ratio varied significantly among individuals, indicating a correlation with body weight and suggesting that dosing adjustments may be necessary based on individual metabolic capacity .
    Time Post-DoseMetabolic Ratio RangeSample Size
    2 hours0.12 - 0.6136
    4 hoursNot reported-
    6 hoursNot reported-
  • Influence of Ethanol :
    Another aspect investigated was the effect of moderate ethanol consumption on the metabolic ratio. The study found no significant influence, suggesting that prior ethanol intake does not substantially affect CYP2E1 activity as measured by this metabolic ratio .

Safety and Toxicology

The safety profile of chlorzoxazone, and by extension its metabolites like this compound, has been generally favorable in clinical use. However, adverse effects such as dizziness have been reported at higher doses, necessitating careful monitoring during administration .

Properties

IUPAC Name

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXDWOTVQZHIQ-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.